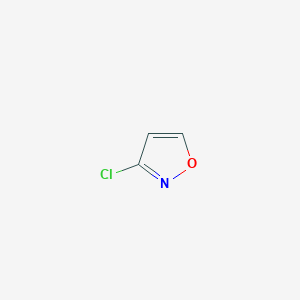

3-クロロイソキサゾール

説明

3-Chloro-1,2-oxazole (3CO) is a five-membered heterocyclic compound containing one nitrogen, two oxygens and one chlorine atom. It is a colorless, crystalline solid with a molecular weight of 126.5 g/mol. 3CO has been widely studied due to its interesting biological activities and its potential applications in organic synthesis, drug design, and pharmaceutical development.

科学的研究の応用

生物活性

3-クロロイソキサゾールを含むイソキサゾールは、様々な種類の生物活性を有することが知られています。 それらは、抗菌、抗ウイルス、抗腫瘍、抗炎症、免疫調節、抗痙攣、および抗糖尿病特性を示すことが発見されています 。このことは、それらを医薬品化学における興味の対象としています。

創薬

創薬の分野では、イソキサゾールは、市販されている多くの薬物に見られる一般的な五員複素環系です 。 イソキサゾールの基本構造は、抗癌、抗酸化、抗菌、抗菌活性など、様々な生物活性を有する薬物の開発に使用されてきました 。

合成化学

イソキサゾール環には、切断可能な不安定なN-O結合が存在するため、一連の変換の結果、カルボニル化合物の様々な1,3-二官能性誘導体を取得することができます 。 このことは、3-クロロイソキサゾールを含むイソキサゾールを特に合成的に有用なものにします 。

選択的変換

イソキサゾールの合成に関する古典的な方法を議論する際に、著者は変換の選択性の問題に焦点を当てました 。 変換の選択性は、3-クロロイソキサゾールを含むイソキサゾールの合成において重要な側面です。

金属フリー合成経路

高コスト、低存在量、毒性、廃棄物の大量発生、反応混合物からの分離の難しさなどの金属触媒反応に伴う欠点を考えると、代替の金属フリー合成経路を開発することが不可欠です 。 これは、3-クロロイソキサゾールを含むイソキサゾールの合成に特に関連しています。

タンデム合成

1-銅(I)アルキンとジクロロホルマロキシムの反応によって、置換された3-クロロ-4-ヨードイソキサゾールの簡便なタンデム合成が提案されました 。これは、合成化学の分野における3-クロロイソキサゾールのユニークな応用例を表しています。

作用機序

Target of Action

3-Chloroisoxazole, also known as 3-Chloro-1,2-oxazole, is a five-membered heterocyclic compound . The interest in 3-substituted isoxazole derivatives, particularly 3-chloroisoxazoles, has significantly increased after the discovery of their efficient binding with GABA and glutamate receptors . These receptors play a crucial role in neurotransmission in the central nervous system.

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways. They have been found to play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage . .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

The action, efficacy, and stability of 3-chloroisoxazole can be influenced by various environmental factors. For instance, the synthesis of isoxazole derivatives has been found to be influenced by the reaction environment . .

特性

IUPAC Name |

3-chloro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGDQWFWJDYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499695 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73028-29-2 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

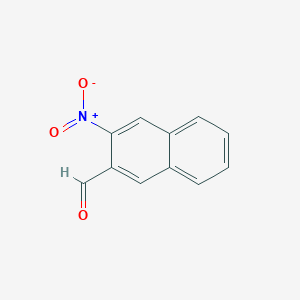

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

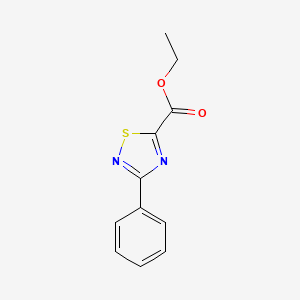

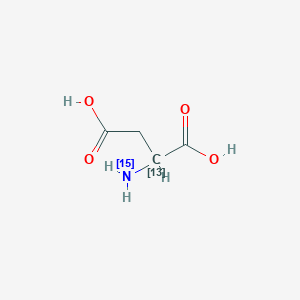

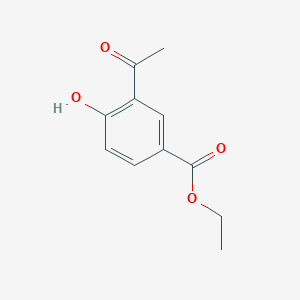

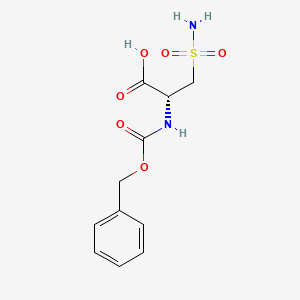

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-chloroisoxazoles?

A1: Several methods have been explored for the synthesis of 3-chloroisoxazoles. One approach involves the reaction of 4-isoxazolin-3-ones with either phosgene or trichloromethyl chloroformate, yielding 3-chloroisoxazolium chlorides, which can be further converted to 3-chloroisoxazoles. [] Another method utilizes the reaction of 2-methylisoxazolin-4-ones with phosphorus oxychloride (POCl3) to produce the desired 3-chloroisoxazole derivatives. [] Additionally, chloronitroacetyl chloride has been employed as a reagent in the synthesis of 3-chloroisoxazoles. [, ]

Q2: Can 3-chloroisoxazolium chlorides be used for anything other than synthesizing 3-chloroisoxazoles?

A2: Yes, 3-chloroisoxazolium chlorides, particularly 3-chloro-2-methylisoxazolium chlorides, exhibit versatility as synthetic intermediates. For example, they can be treated with sodium hydrosulfide to produce 4-isoxazolin-3-thiones. [] Additionally, in the presence of a base like tri-n-butylamine, 3-chloro-2-methyl-5-phenylisoxazolium chloride facilitates the condensation of carboxylic acids with alcohols or amines, leading to the formation of corresponding esters or amides, respectively. []

Q3: Has 3-chloroisoxazole, or any of its derivatives, been explored for potential pharmaceutical applications?

A3: While the provided research focuses mainly on synthesis and chemical properties, one study investigates the effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism. [] This suggests a potential area of interest for further exploring the pharmacological activity of 3-chloroisoxazole derivatives.

Q4: Are there any studies exploring the biological activity of compounds containing the 3-chloroisoxazole moiety?

A4: Yes, a study investigated a low-molecular arginase II selective inhibitor containing a 3-chloroisoxazole moiety in a rat model of monocrotaline-induced pulmonary hypertension. [] The compound, 2-{1-[3-(3-[chloroisoxazole-5-yl)propyl]piperidin-4-yl}-6-(digibroxyboryl)norleucine dihydrochloride, demonstrated a statistically significant decrease in several parameters associated with pulmonary hypertension, including right ventricle pressure and endothelial dysfunction. [] This research highlights the potential of compounds containing the 3-chloroisoxazole moiety for therapeutic development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)